Tpa-023B vs. MRK-409: α1 Subtype Functional Efficacy Divergence as a Direct Clinical Sedation Predictor
Tpa-023B is a pure antagonist at the α1 subtype, whereas MRK-409 possesses weak partial agonist efficacy at α1. This functional difference translated directly into clinical sedation outcomes: MRK-409 produced sedation in humans at only ~10% receptor occupancy, while Tpa-023B was well tolerated at >50% occupancy (1.5 mg dose) [1]. The absence of α1 agonism in Tpa-023B is causally linked to its non-sedating profile [1].
| Evidence Dimension | Clinical sedation at specified receptor occupancy |
|---|---|
| Target Compound Data | Well tolerated, no sedation at >50% occupancy (1.5 mg dose in humans) |
| Comparator Or Baseline | MRK-409: Sedation observed at ~10% occupancy |
| Quantified Difference | No sedation at >5-fold higher occupancy (50%+ vs. ~10%) |
| Conditions | Human clinical study; occupancy measured via [11C]flumazenil PET |
Why This Matters
For researchers requiring anxiolytic activity without sedative confounds in behavioral or translational studies, Tpa-023B offers a validated safety margin exceeding 50% receptor occupancy that is absent in α1-partial agonist comparators like MRK-409.
- [1] Atack JR, Hallett DJ, Tye S, Wafford KA, Ryan C, Sanabria-Bohórquez SM, Eng WS, Gibson RE, Burns HD, Dawson GR, et al. Preclinical and clinical pharmacology of TPA023B, a GABAA receptor α2/α3 subtype-selective partial agonist. J Psychopharmacol. 2011 Mar;25(3):329-44. View Source
